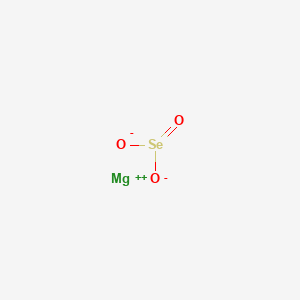
Magnesium selenite
Overview
Description
Magnesium selenite has the molecular formula of MgSeO3 and the molecular weight of 151.2658 g/mol . It is generally immediately available in most volumes . Hydrate or anhydrous forms may be purchased .
Synthesis Analysis
The most common form of Magnesium Selenite is the hexahydrate obtained by adding sodium selenite to a solution of magnesium chloride . It can also be prepared by treating a solution of magnesium chloride with selenious acid and adding sodium carbonate to start precipitation .
Molecular Structure Analysis
The crystal structure of magnesium selenite as the 7.5-hydrate, Mg (SeO3)·7.5H2O (space group=P6 3 /mmc), is characterized by two crystallographically distinct [Mg (H2O)6] 2+ octahedra, one of which is disordered over two different orientations .
Chemical Reactions Analysis
Magnesium Selenite is a good adsorbent for hexavalent selenium (Se (VI)), but they tend to have low sedimentation rates . The Se (VI)-removal performance (1–50 mg dm −3) and sedimentation rate of a LDH produced from magnesium oxide (MgO) and aluminum (Al) (MgO–Al LDH) were evaluated .
Physical And Chemical Properties Analysis
Magnesium selenite is a colorless orthorhombic crystal . It is insoluble in water; soluble in dilute acids . Its melting point is 557°C . Its CAS number
Scientific Research Applications
Influence of Magnesium Selenite on Tissue Concentration
Research conducted by Musik et al. (2010) delved into the impact of selenium compounds on tissue magnesium concentration in rats. The study focused on two inorganic compounds, namely sodium selenite and two selenoorganic compounds. It was found that selenium supplementation influenced tissue magnesium concentrations, with variations depending on the tissue and structure of the supplement. Specifically, it lowered magnesium in kidneys and lungs but had no significant changes in the brain and heart muscle. The liver, spleen, and femoral muscle showed alterations in magnesium concentration based on the supplement provided (Musik et al., 2010).
Magnesium Selenite in Battery Technology
Zhao‐Karger et al. (2016) highlighted the potential of magnesium (Mg) as an anode material for next-generation batteries, focusing on elemental selenium (Se) and selenium-sulfur solid solution (SeS2) cathode materials. The study explored the utilization of elemental Se confined into a mesoporous carbon as a cathode material, paired with a metallic Mg anode in a non-nucleophilic electrolyte. The results showed a high initial volumetric discharge capacity, suggesting the potential of Mg-Se batteries in the field of high energy storage (Zhao‐Karger et al., 2016).
Dietary Influence of Magnesium and Selenium
Hernández-Calva et al. (2013) investigated the influence of supplemental dietary selenium (Se) and magnesium (Mg) on feedlot lambs. The study found that while there were no significant differences in average daily gain and feed conversion, Se supplement with Sodium selenite enhanced certain parameters like dry matter intake and dressing percentage. This study provides insight into how dietary levels of magnesium and selenium can impact growth performance and meat quality in animal husbandry (Hernández-Calva et al., 2013).
Magnesium Selenite in Medical Implant Materials
Saranya et al. (2019) examined the application of magnesium selenite in medical implant materials. The study aimed to reduce the corrosion rate of AZ31 Mg alloy by using a selenium conversion coating, thus enhancing antibacterial activity and bio-adaptability. The results indicated a significant reduction in the corrosion rate and potential improvements in antibacterial and anti-biofilm formation activity, making it a promising material for medical implants (Saranya et al., 2019).
properties
IUPAC Name |
magnesium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSVFOKTYBLGNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgSeO3, MgO3Se | |
| Record name | magnesium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935327 | |
| Record name | Magnesium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium selenite | |
CAS RN |
15593-61-0 | |
| Record name | Magnesium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IZ3O8E3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
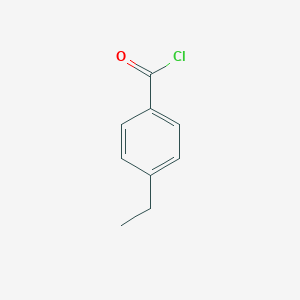
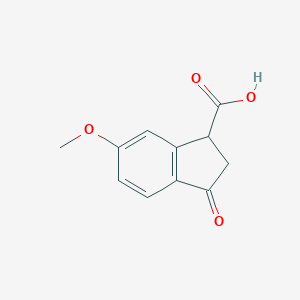
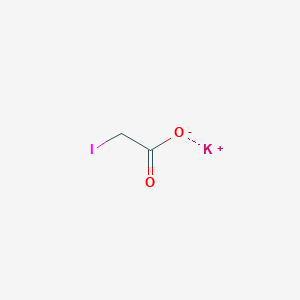
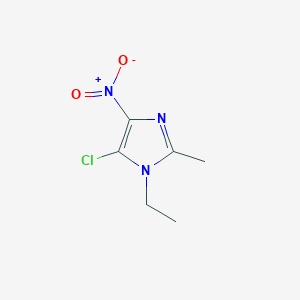
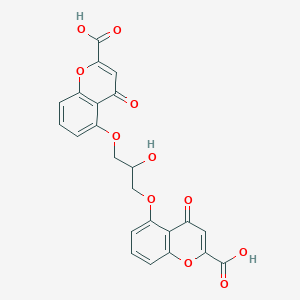
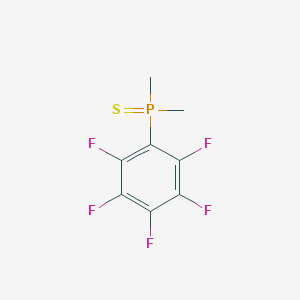
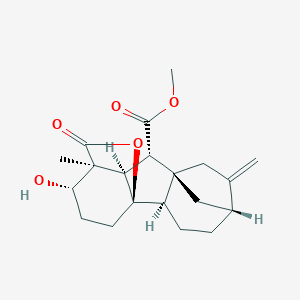
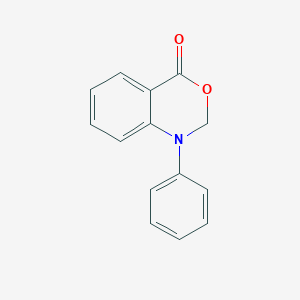
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
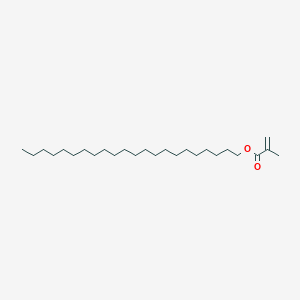
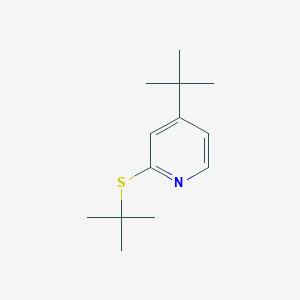

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)